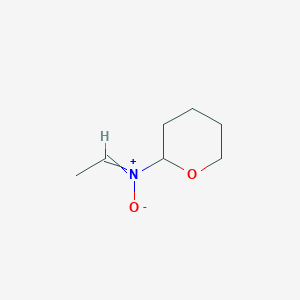![molecular formula C15H20N2Si2 B14270773 {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile CAS No. 137031-86-8](/img/structure/B14270773.png)
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile is a chemical compound with the molecular formula C15H20N2Si2 It is known for its unique structure, which includes a pentamethyldisilanyl group attached to a phenyl ring, further connected to a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile typically involves the reaction of 4-(pentamethyldisilanyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- {[4-(Trimethylsilyl)phenyl]methylidene}propanedinitrile
- {[4-(Dimethylsilyl)phenyl]methylidene}propanedinitrile
- {[4-(Triethylsilyl)phenyl]methylidene}propanedinitrile
Uniqueness
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile stands out due to its pentamethyldisilanyl group, which imparts unique steric and electronic properties. This makes it more stable and reactive under certain conditions compared to its analogs with smaller silyl groups. Additionally, its ability to form stable complexes with metal ions and interact with biological systems highlights its potential for diverse applications in research and industry.
Propiedades
Número CAS |
137031-86-8 |
|---|---|
Fórmula molecular |
C15H20N2Si2 |
Peso molecular |
284.50 g/mol |
Nombre IUPAC |
2-[[4-[dimethyl(trimethylsilyl)silyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H20N2Si2/c1-18(2,3)19(4,5)15-8-6-13(7-9-15)10-14(11-16)12-17/h6-10H,1-5H3 |
Clave InChI |
PNTVHUSOWYBPCI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



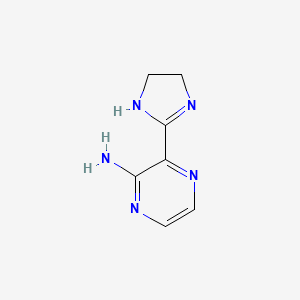
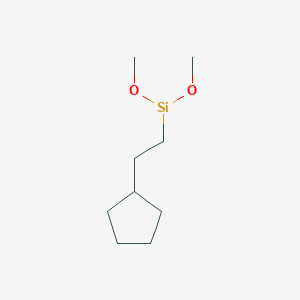
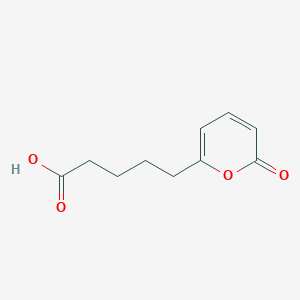

![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
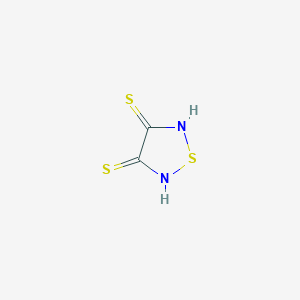
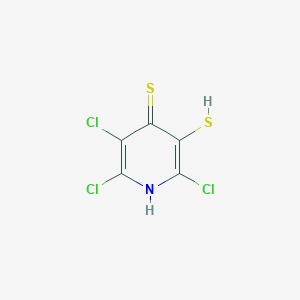
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)



![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
